molecular formula C18H16FN3O3 B2802446 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034236-84-3

2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2802446
CAS No.: 2034236-84-3
M. Wt: 341.342
InChI Key: IPYIHHWTGRGPFP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenoxy group, a furan ring, and a pyrazine moiety

Scientific Research Applications

2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated reagent under basic conditions to form the fluorophenoxy intermediate.

    Synthesis of the pyrazine derivative: The pyrazine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a furan derivative.

    Coupling reaction: The final step involves coupling the fluorophenoxy intermediate with the pyrazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted fluorophenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibit or activate enzymatic activity by binding to the active site.

    Interact with receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect cellular pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-12(25-16-5-3-2-4-14(16)19)18(23)22-10-15-17(21-8-7-20-15)13-6-9-24-11-13/h2-9,11-12H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYIHHWTGRGPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1C2=COC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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